3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid
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Description
“3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid” is a complex organic compound with the molecular formula C13H10N2O2S . It has an average mass of 258.296 Da and a monoisotopic mass of 258.046295 Da .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3377.9–2531.8 cm−1 (acid-OH), 2982.0 cm−1 (C-H str.), 2903.7 cm−1 (C-H str.), 1721.2 cm−1 (acidic C=O), 1641.0 cm−1 (imine C=N), and 1584.7 cm−1 (aromatic C=C) . The 1H NMR and 13C NMR spectra provide further insights into the structure .Chemical Reactions Analysis
Quinoline and its analogues are known to undergo a variety of chemical reactions. These include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols . The specific reactions that “3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid” undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The compound is a gray powder with a melting point of 97–99°C . Further physical and chemical properties can be determined using various analytical techniques.Scientific Research Applications
Medicinal Chemistry Applications
Quinoline and its derivatives, including quinoxaline analogs, are widely studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory effects. The structural moiety similar to "3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid" is often employed in the synthesis of compounds targeting various diseases. For instance, quinazoline and quinoxaline derivatives have been investigated for their potential as anticorrosive materials and in the development of anticancer agents due to their ability to interact with biological targets through various mechanisms including enzyme inhibition and DNA intercalation (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic and Material Science Applications
In the field of optoelectronics, compounds structurally related to "3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid" are used in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of quinoline and quinoxaline fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials with desirable properties such as high luminescence and efficient charge transport. Research on quinazoline and pyrimidine derivatives has highlighted their applications related to photo- and electroluminescence, demonstrating their potential in fabricating materials for OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
3-amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-6-3-2-4-7-5-8-9(14)11(13(16)17)18-12(8)15-10(6)7/h2-5H,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUPKBPZYXAOIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=C(SC3=N2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357715 |
Source
|
Record name | 3-amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid | |
CAS RN |
351361-81-4 |
Source
|
Record name | 3-amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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